molecular formula C10H8ClNO2S B13011467 Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate

Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate

Cat. No.: B13011467
M. Wt: 241.69 g/mol
InChI Key: LDBXVROJBUYIQE-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate typically involves the reaction of 4-chlorobenzo[d]thiazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted thiazole derivatives.

    Hydrolysis: Formation of 4-chlorobenzo[d]thiazole-2-carboxylic acid.

    Oxidation and Reduction: Formation of oxidized or reduced thiazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

ethyl 4-chloro-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-8-6(11)4-3-5-7(8)15-9/h3-5H,2H2,1H3

InChI Key

LDBXVROJBUYIQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=CC=C2Cl

Origin of Product

United States

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